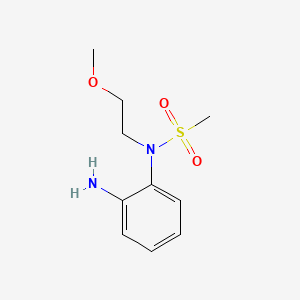

N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide

Description

N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide (CAS: 869949-87-1, molecular formula: C₁₀H₁₆N₂O₃S) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-aminophenyl group and a 2-methoxyethyl group. This compound is utilized as a chemical building block in pharmaceutical research, particularly in synthesizing biologically active molecules . Its structure combines electron-donating (amino) and polar (methoxy) groups, which influence solubility, receptor binding, and metabolic stability.

Propriétés

IUPAC Name |

N-(2-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-8-7-12(16(2,13)14)10-6-4-3-5-9(10)11/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISQPJWKMMTCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1=CC=CC=C1N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide is a sulfonamide compound with potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a methanesulfonamide group attached to an amino-substituted phenyl and a methoxyethyl group. These structural components may influence its biological properties, making it a subject of interest in drug development.

The primary mechanism of action for sulfonamide compounds, including this compound, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, sulfonamides disrupt bacterial growth and replication, leading to bactericidal effects. This mechanism positions sulfonamides as potential antibiotics against various bacterial infections.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's structure may contribute to its ability to penetrate bacterial cell walls effectively.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

- Synergistic Effects with Other Antibiotics : Another case study explored the synergistic effects of this compound when combined with other antibiotics such as penicillin. The combination therapy demonstrated enhanced antibacterial activity, suggesting that this compound could be used to augment existing antibiotic treatments .

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to assess the toxicity and safety profile of this compound. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects in vivo.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over other sulfonamides, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| N-(2-Nitrophenyl)methanesulfonamide | Nitro group enhances reactivity | Moderate against Gram-positive bacteria |

| N-(4-Aminophenyl)-N-methylmethanesulfonamide | Methyl substitution affects solubility | Limited spectrum |

| This compound | Methoxyethyl group enhances lipophilicity | Broad-spectrum activity |

Comparaison Avec Des Composés Similaires

N-(2-Aminophenyl)methanesulfonamide

- Structure : Lacks the 2-methoxyethyl group present in the target compound.

- Molecular Weight : 186.23 g/mol (vs. 272.37 g/mol for the target) .

- Simpler structure may result in lower binding affinity to protein targets requiring bulkier substituents.

- Applications : Used as a precursor in anti-inflammatory agents .

N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide (KL034)

- Structure: Contains a carbazole moiety and a hydroxypropyl group, unlike the target’s aminophenyl group .

- Key Differences: The carbazole group introduces aromaticity and π-stacking capabilities, enhancing interactions with hydrophobic protein pockets.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

- Structure : Features a benzenesulfonamide core with ethyl and 2-methoxyphenyl substituents .

- Key Differences: Ethyl group is less polar than methoxyethyl, reducing solubility in aqueous environments. The 2-methoxyphenyl group provides different steric and electronic effects compared to the 2-aminophenyl group in the target compound.

1-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N-(2-methoxyethyl)methanesulfonamide

- Structure : Incorporates a pyrimidine ring and bromophenyl group .

- Key Differences :

- The pyrimidine ring introduces planar geometry and electron-withdrawing effects, altering electronic distribution.

- Bromine substituent increases molecular weight (MW ≈ 420 g/mol) and may enhance halogen bonding in biological systems.

1-(4-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide Hydrochloride

- Structure: Substituted at the 4-position of the phenyl ring instead of 2-aminophenyl .

- Key Differences: The para-aminophenyl group may alter electronic effects and hydrogen-bonding patterns compared to the ortho-substituted target compound. Hydrochloride salt form improves aqueous solubility for in vitro assays.

Solubility and Polarity

- The target compound’s methoxyethyl group enhances polarity compared to ethyl or non-polar substituents, improving solubility in polar solvents (e.g., DMF, methanol) .

- The 2-aminophenyl group contributes to basicity, enabling salt formation (e.g., hydrochloride) for improved bioavailability .

Data Tables

Table 1. Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₀H₁₆N₂O₃S | 272.37 | 2-Aminophenyl, 2-Methoxyethyl |

| N-(2-Aminophenyl)methanesulfonamide | C₇H₁₀N₂O₂S | 186.23 | 2-Aminophenyl |

| KL034 | C₂₀H₂₁N₃O₃S | 383.47 | Carbazole, Hydroxypropyl |

| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | C₁₅H₁₇NO₃S | 291.37 | Ethyl, 2-Methoxyphenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.